Ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as corrosion inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate typically involves the reaction of benzotriazole with appropriate phenoxy and ester derivatives. One common method involves the reaction of 4-(benzotriazol-1-yl)phenol with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized as a UV stabilizer in polymers and as a corrosion inhibitor in metal coatings
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to its biological activity. For example, it can inhibit the activity of certain enzymes involved in bacterial cell division, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
- N,N’-Bis[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkyldicarboxamides
- 2-(benzotriazol-1-yl)-2H-azirines
Uniqueness
Ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate is unique due to its specific ester and phenoxy functional groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19N3O3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C18H19N3O3/c1-4-23-17(22)18(2,3)24-14-11-9-13(10-12-14)21-16-8-6-5-7-15(16)19-20-21/h5-12H,4H2,1-3H3 |
InChI Key |
KSEPJZGITJIZHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.